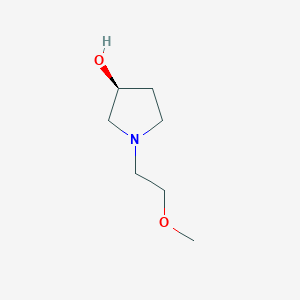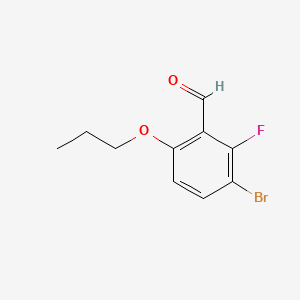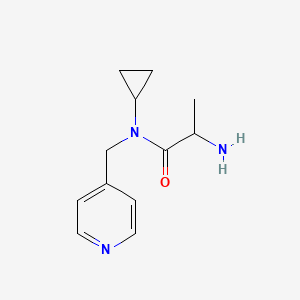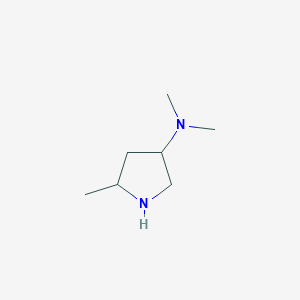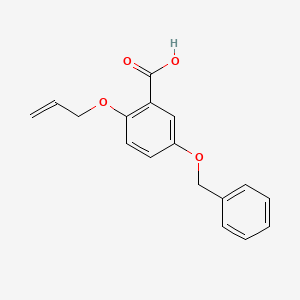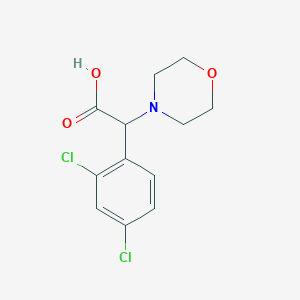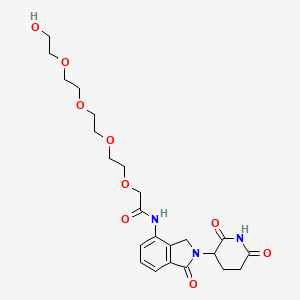
Lenalidomide-acetamido-O-PEG4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-acetamido-O-PEG4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating a polyethylene glycol (PEG) linker. The PEG linker helps in improving the pharmacokinetic properties of the drug, making it more effective in therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG4-OH involves several steps. The initial step is the synthesis of lenalidomide, which is achieved through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride This is typically done through a series of coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-acetamido-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The PEG linker allows for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance its therapeutic properties .
Applications De Recherche Scientifique
Lenalidomide-acetamido-O-PEG4-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of PEGylation on drug solubility and stability.
Biology: Investigated for its potential to modulate immune responses and enhance the efficacy of immunotherapies.
Mécanisme D'action
Lenalidomide-acetamido-O-PEG4-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to improved immune responses.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Direct Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG4-OH is derived.
Uniqueness
This compound is unique due to the incorporation of the PEG4 linker, which significantly improves its solubility and bioavailability compared to its parent compounds. This modification enhances its therapeutic potential and makes it a valuable compound for various scientific and medical applications .
Propriétés
Formule moléculaire |
C23H31N3O9 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C23H31N3O9/c27-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)24-18-3-1-2-16-17(18)14-26(23(16)31)19-4-5-20(28)25-22(19)30/h1-3,19,27H,4-15H2,(H,24,29)(H,25,28,30) |
Clé InChI |
IEZNHLNOCGEUSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
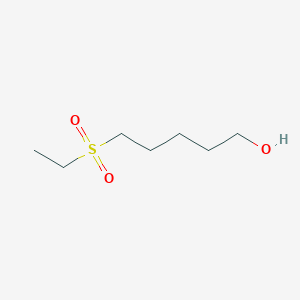
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
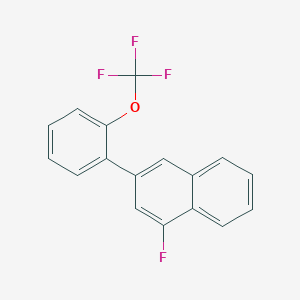

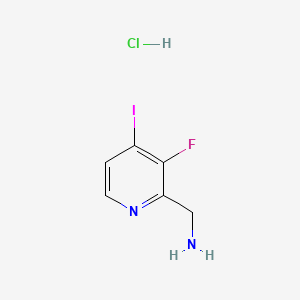
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
